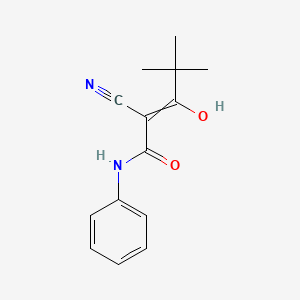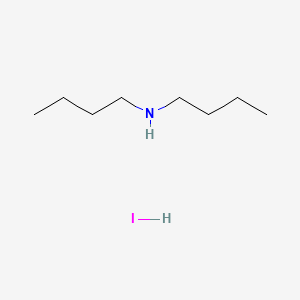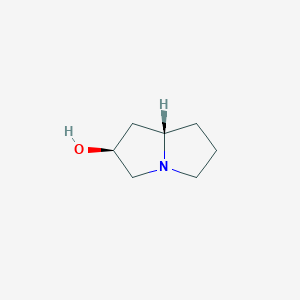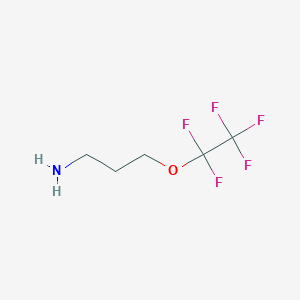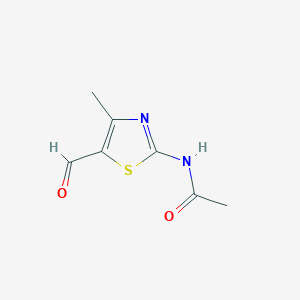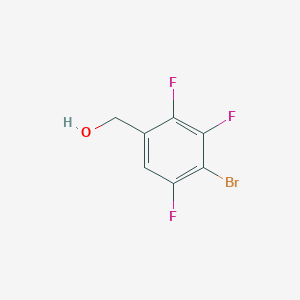
(4-Bromo-2,3,5-trifluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,3,5-trifluorophenyl)methanol is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanol typically involves the bromination and fluorination of phenylmethanol derivatives. One common method is the bromination of 2,3,5-trifluorophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2,3,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromine atom.
Major Products
Oxidation: 4-Bromo-2,3,5-trifluorobenzaldehyde or 4-Bromo-2,3,5-trifluorobenzoic acid.
Reduction: 2,3,5-Trifluorophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-2,3,5-trifluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2,3,6-trifluorophenyl)methanol
- (5-Bromo-2,3,4-trifluorophenyl)methanol
- 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
Uniqueness
(4-Bromo-2,3,5-trifluorophenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H4BrF3O |
|---|---|
Peso molecular |
241.00 g/mol |
Nombre IUPAC |
(4-bromo-2,3,5-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1,12H,2H2 |
Clave InChI |
FHTFUJHKMPAJOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




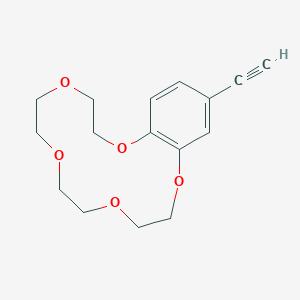
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)


